molecular formula C14H24INO3 B1404563 8-Boc-2-iodoymethyl-1-oxa-8-azaspiro[4.5]decane CAS No. 1373028-07-9

8-Boc-2-iodoymethyl-1-oxa-8-azaspiro[4.5]decane

Cat. No.: B1404563
CAS No.: 1373028-07-9
M. Wt: 381.25 g/mol
InChI Key: YFCVNAAYAKDZGI-UHFFFAOYSA-N
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Description

8-Boc-2-iodoymethyl-1-oxa-8-azaspiro[45]decane is an organic compound with the molecular formula C14H24INO3 It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

The synthesis of tert-butyl 2-(iodomethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate typically involves the reaction of a spiro intermediate with an iodinating agent. One common method involves the reaction of tert-butyl 2-(hydroxymethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with iodine in the presence of a base. The reaction is carried out under inert conditions to prevent unwanted side reactions .

Chemical Reactions Analysis

8-Boc-2-iodoymethyl-1-oxa-8-azaspiro[4.5]decane undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of hydrocarbon derivatives.

Common reagents used in these reactions include bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride .

Scientific Research Applications

8-Boc-2-iodoymethyl-1-oxa-8-azaspiro[4.5]decane is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 2-(iodomethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. The iodine atom in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

8-Boc-2-iodoymethyl-1-oxa-8-azaspiro[4.5]decane can be compared with other spiro compounds such as:

These comparisons highlight the unique reactivity and potential applications of tert-butyl 2-(iodomethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate in various fields of research.

Properties

IUPAC Name

tert-butyl 2-(iodomethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24INO3/c1-13(2,3)19-12(17)16-8-6-14(7-9-16)5-4-11(10-15)18-14/h11H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFCVNAAYAKDZGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCC(O2)CI)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Boc-2-iodoymethyl-1-oxa-8-azaspiro[4.5]decane
Reactant of Route 2
8-Boc-2-iodoymethyl-1-oxa-8-azaspiro[4.5]decane
Reactant of Route 3
8-Boc-2-iodoymethyl-1-oxa-8-azaspiro[4.5]decane
Reactant of Route 4
8-Boc-2-iodoymethyl-1-oxa-8-azaspiro[4.5]decane
Reactant of Route 5
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Reactant of Route 6
Reactant of Route 6
8-Boc-2-iodoymethyl-1-oxa-8-azaspiro[4.5]decane

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